Home > Products > Screening Compounds P46362 > Ivabradine Impurity 5
Ivabradine Impurity 5 - 1462470-54-7

Ivabradine Impurity 5

Catalog Number: EVT-1478464
CAS Number: 1462470-54-7
Molecular Formula: C27H38N2O6
Molecular Weight: 486.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ivabradine Impurity 5 is a chemical compound associated with the pharmaceutical agent ivabradine, primarily used for treating heart conditions such as chronic stable angina and heart failure. As an impurity, it is critical to understand its source, classification, and implications in drug quality and safety.

Source

Ivabradine is synthesized through various chemical pathways, leading to the formation of multiple impurities, including Ivabradine Impurity 5. This impurity can arise during the synthesis or degradation of ivabradine under specific conditions, such as exposure to heat or light, which can increase impurity levels significantly over time .

Classification

Ivabradine Impurity 5 falls under the category of pharmaceutical impurities. These are unintended by-products that can affect the efficacy and safety of drugs. The identification and quantification of such impurities are essential for regulatory compliance and ensuring patient safety .

Synthesis Analysis

Methods

The synthesis of Ivabradine Impurity 5 typically involves several steps that include the reaction of starting materials under controlled conditions. Common methods for synthesizing ivabradine and its impurities involve:

  1. Reflux Reactions: Utilizing solvents like acetonitrile or toluene at elevated temperatures.
  2. Catalytic Reactions: Employing catalysts to facilitate reactions between various organic compounds.
  3. Protection and Deprotection Steps: Protecting functional groups during synthesis to prevent unwanted reactions and then deprotecting them to yield the final product .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of Ivabradine Impurity 5 can be complex due to its derivation from ivabradine. It typically features functional groups that may include hydroxyl, methoxy, or halogen substituents, which influence its chemical behavior.

Data

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to elucidate the structure and confirm the identity of the impurity .

Chemical Reactions Analysis

Reactions

Ivabradine Impurity 5 can participate in various chemical reactions typical for pharmaceutical compounds:

  1. Reductive Reactions: Where carbonyl groups may be reduced.
  2. Acylation Reactions: Involving the introduction of acyl groups from acyl chlorides or anhydrides.
  3. Degradation Reactions: Under conditions such as elevated temperature or acidic/basic environments that lead to further breakdown into other impurities .

Technical Details

The stability of Ivabradine Impurity 5 can vary based on environmental conditions; for example, higher temperatures can accelerate its formation during storage .

Mechanism of Action

Process

The primary mechanism by which ivabradine functions is through selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated cation channels (HCN channels), particularly HCN4 in the sinoatrial node of the heart. This leads to a reduction in heart rate without affecting myocardial contractility.

Data

Physical and Chemical Properties Analysis

Physical Properties

Ivabradine Impurity 5's physical properties such as melting point, solubility, and stability under various conditions are critical for formulation development. Typically, impurities may exhibit different solubility profiles compared to the parent drug.

Chemical Properties

Chemical properties include reactivity with common reagents used in synthesis or degradation pathways. Understanding these properties helps in predicting behavior during storage and formulation processes .

Applications

Scientific Uses

Ivabradine Impurity 5 plays a significant role in quality control processes within pharmaceutical manufacturing. Its presence is monitored to ensure compliance with safety standards set by regulatory bodies like the Food and Drug Administration (FDA) and European Medicines Agency (EMA). Furthermore, understanding this impurity aids in developing more stable formulations of ivabradine, ultimately enhancing patient safety and drug efficacy .

Introduction to Ivabradine Impurity 5

Ivabradine Impurity 5 (Chemical Name: (S)-2-(2-(2-((3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)amino)ethyl)-4,5-dimethoxyphenyl)acetic acid; CAS No.: 1462470-54-7) is a structurally characterized degradation product and process-related impurity of Ivabradine hydrochloride, a selective sinus node inhibitor used in cardiovascular therapeutics [3] [10]. This impurity belongs to the "open-ring" structural analogs of Ivabradine, arising from hydrolytic cleavage of the parent compound’s benzazepinone ring system. Its identification and control are mandated by global regulatory frameworks (ICH Q3A/B, EMA) due to potential impacts on the safety and efficacy of pharmaceutical formulations [5] [6]. With a molecular formula of C₂₇H₃₈N₂O₆ and a molecular weight of 486.6 g/mol, it represents a critical analytical target in quality control protocols for Ivabradine-based drug products [10].

  • Table 1: Key Identifiers of Ivabradine Impurity 5
    PropertyValue
    Chemical Name (IUPAC)(S)-2-(2-(2-((3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)amino)ethyl)-4,5-dimethoxyphenyl)acetic acid
    SynonymsIvabradine Open Ring, Y659, I-3016
    CAS Number1462470-54-7
    Molecular FormulaC₂₇H₃₈N₂O₆
    Molecular Weight486.6 g/mol
    pKa4.29 ± 0.10 (Predicted)
    FDA UNIIQYE4AE4479
    Storage Conditions-10 to -25°C

Chemical Identity and Structural Characterization of Ivabradine Impurity 5

Ivabradine Impurity 5 is distinguished by its open-chain carboxylic acid terminus, contrasting with Ivabradine’s cyclic lactam structure. Key spectral and physicochemical characteristics include:

  • Structural Features: Contains a bicyclo[4.2.0]octatriene moiety linked via a propylamine chain to a dimethoxyphenylacetic acid group, confirming ring-opening at the amide bond [3] [10].
  • Stereochemistry: Retains the (S)-configuration at the chiral center of the bicyclic segment, critical for molecular recognition in analytical separations [6].
  • Spectroscopic Data:
  • MS (LC-ESI+): [M+H]⁺ peak at m/z 487.3, with MS/MS fragments indicating cleavage at the amine linkages [2].
  • pKa Prediction: 4.29 ± 0.10, reflecting the carboxylic acid’s ionization behavior under chromatographic conditions [3].
  • Solubility: Low aqueous solubility (logP ≈ 1.155) necessitates organic modifiers (e.g., acetonitrile) in HPLC analyses [3] [6].
  • Synthesis Reference Standard: Prepared via controlled acid hydrolysis of Ivabradine hydrochloride under reflux (2M HCl, 80°C) or via stepwise condensation of synthetic intermediates [6].

Regulatory Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is a regulatory requirement to ensure drug safety, as emphasized by ICH Q3A/B and EMA guidelines:

  • Threshold Limits: Identification thresholds for impurities in new drug substances are set at 0.10% for maximum daily doses ≤2 g/day. Impurities exceeding this require structural characterization and toxicological assessment [5] [7].
  • Genotoxic Risk Mitigation: Regulatory mandates (post-EMEA 2004) enforce stringent controls for potential genotoxic impurities, requiring two complementary in silico models (e.g., Toxtree) for mutagenicity prediction [2] [5].
  • Analytical Controls: Pharmacopeial standards (USP/EP) require validated stability-indicating methods (e.g., HPLC-UV/MS) capable of resolving and quantifying Ivabradine Impurity 5 at ≥0.05% levels [6] [7]. Non-compliance may result in regulatory rejection of drug applications.

Role of Forced Degradation Studies in Identifying Degradation-Related Impurities

Forced degradation studies simulate extreme storage conditions to elucidate intrinsic stability and degradation pathways of active pharmaceutical ingredients (APIs):

  • Experimental Design: Ivabradine hydrochloride undergoes stress testing under ICH-prescribed conditions:
  • Acid/Base Hydrolysis: 2M HCl or 1M NaOH at 80°C for 24 hours generates Impurity 5 as a major acid hydrolysis product [2] [6].
  • Oxidative Stress: 3–15% H₂O₂ at 80°C produces N-oxide derivatives but minimal Impurity 5 [2].
  • Photolysis: Exposure to UV light (500 W/m²) in solution/solid states forms photodegradants (e.g., UV4) without significant Impurity 5 yield [2].
  • Degradation Mechanism: Acid-mediated nucleophilic attack at the lactam carbonyl cleaves the C–N bond, yielding the open-chain amino-carboxylic acid structure of Impurity 5 [6].
  • Analytical Workflow:
  • Separation: HPLC using C8 columns with ammonium acetate/acetonitrile mobile phases (e.g., 65:35 v/v isocratic elution) [2].
  • Detection: Q-TOF-MS for accurate mass measurement and structural confirmation [2] [7].
  • Table 2: Forced Degradation Conditions and Outcomes for Ivabradine Hydrochloride
    Stress ConditionParametersMajor Degradants FormedImpurity 5 Yield
    Acid Hydrolysis2M HCl, 80°C, 24hImpurity 5, Ox1, N1High (∼15–20%)
    Base Hydrolysis1M NaOH, 80°C, 24hIsomerized productsLow (<0.5%)
    Oxidation15% H₂O₂, 80°C, 24hN-Oxides, hydroxylated compoundsNot detected
    Photolysis (Solid)500 W/m², 120hUV4 (active metabolite)Trace
    Thermal (Solid)80°C, 75% RH, 24hDehydration productsNot detected

Synthesis and Isolation Pathways for Ivabradine Impurity 5

Synthetic access to Impurity 5 enables its use as a reference standard in quality control:

  • Route 1 (Acid Hydrolysis of API):Ivabradine HCl + 2M HCl → 80°C/24h → Impurity 5 (Isolated via semi-preparative HPLC, 42% yield) [6].
  • Route 2 (Stepwise Synthesis):
  • Condensation of (S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methylamine with 1-(3-chloropropyl)-4-methylpiperazine.
  • Coupling with 2-(2-(2-aminoethyl)-4,5-dimethoxyphenyl)acetic acid using carbodiimide reagents (e.g., DCC, EDC) [6] [10].
  • Purification: Silica gel chromatography (ethyl acetate/methanol) or crystallization from acetone/water mixtures [6].
  • Table 3: Synthetic Methods for Ivabradine Impurity 5
    MethodReagents/ConditionsKey IntermediateYieldPurity
    Acid HydrolysisIvabradine HCl, 2M HCl, 80°C, 24hCrude acid hydrolysate42%≥95%
    Multi-step SynthesisEDC, DMF, triethylamine, dichloromethane(S)-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)-N-methylpropane-1,3-diamine28%≥98%
    Oxidative RouteOxalic acid, acetonitrile, refluxEthyl ester precursor35%≥97%

Analytical Methods for Detection and Quantification

Robust analytical methods are essential for monitoring Impurity 5 in API and formulations:

  • Chromatography:
  • HPLC-UV: Kromasil C8 column (250 × 4.6 mm, 5 µm); mobile phase: 20 mM ammonium acetate (A):acetonitrile (B) (65:35 v/v); flow rate: 1.0 mL/min; detection: 286 nm [2] [7]. Retention time (tᵣ): ∼12.4 min, baseline-separated from Ivabradine (tᵣ=9.8 min) [7].
  • UPLC-MS/MS: BEH C18 column (100 × 2.1 mm, 1.7 µm); gradient elution with 0.1% formic acid and acetonitrile; ESI+ MRM transition: m/z 487.3 → 100.1 [7].
  • Validation Parameters:
  • Linearity: 0.05–0.5% (R² > 0.999)
  • LOQ: 0.015%
  • Accuracy: 98.5–101.2% (spiked recovery)
  • Precision: RSD < 2.0% (intra-day/inter-day) [7] [10].

Properties

CAS Number

1462470-54-7

Product Name

Ivabradine Impurity 5

IUPAC Name

2-[2-[2-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propylamino]ethyl]-4,5-dimethoxyphenyl]acetic acid

Molecular Formula

C27H38N2O6

Molecular Weight

486.61

InChI

InChI=1S/C27H38N2O6/c1-29(17-21-11-20-14-25(34-4)26(35-5)16-22(20)21)10-6-8-28-9-7-18-12-23(32-2)24(33-3)13-19(18)15-27(30)31/h12-14,16,21,28H,6-11,15,17H2,1-5H3,(H,30,31)/t21-/m1/s1

SMILES

CN(CCCNCCC1=CC(=C(C=C1CC(=O)O)OC)OC)CC2CC3=CC(=C(C=C23)OC)OC

Synonyms

[2-(2-{3-[(3,4-Dimethoxy-bicyclo[4.2.0]octa-1(6),2,4-trien-7-ylmethyl)-methyl-amino]-propylamino}-ethyl)-4,5-dimethoxy-phenyl]-acetic acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.